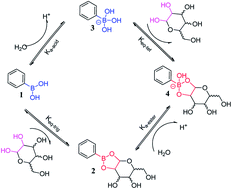Recent development of boronic acid-based fluorescent sensors
RSC Advances Pub Date: 2018-08-20 DOI: 10.1039/C8RA04503H
Abstract
As Lewis acids, boronic acids can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, thus resulting in significant fluorescence changes. Based on this phenomenon, boronic acid compounds have been well developed as sensors to recognize carbohydrates or other substances. Several reviews in this area have been reported before, however, novel boronic acid-based fluorescent sensors have emerged in large numbers in recent years. This paper reviews new boron-based sensors from the last five years that can detect carbohydrates such as glucose, ribose and sialyl Lewis A/X, and other substances including catecholamines, reactive oxygen species, and ionic compounds. And emerging electrochemically related fluorescent sensors and functionalized boronic acid as new materials including nanoparticles, smart polymer gels, and quantum dots were also involved. By summarizing and discussing these newly developed sensors, we expect new inspiration in the design of boronic acid-based fluorescent sensors.


Recommended Literature
- [1] A diastereoselective route to 2,5-diaryl-3,4-disubstituted tetrahydrofuran lignans: protection free synthesis of (+)-galbelgin and (+)-galbacin†
- [2] Front cover
- [3] Triplet-to-singlet exciton transfer in hyperfluorescent OLED materials†
- [4] La2 –xSrxCuO4 –δ: structural, magnetic and transport measurements on antiferromagnets, insulators and superconductors
- [5] Gordon F. Kirkbright Bursaries
- [6] Acetate-driven polyoxometalate demetalation: An open-shell diiron polytungstate comprising two rotational Keggin isomers†
- [7] Measuring the relative concentration of particle populations using differential centrifugal sedimentation†
- [8] Design and synthesis of an AIE-active polymeric H2S-donor with capacity for self-tracking†
- [9] A new type of soluble pentacene precursor for organic thin-film transistors†
- [10] Synthesis of α-d-Glcp-(1→3)-α-d-Galf-(1→2)-α-l-Rhap constituent of the CPS of Streptococcus pneumoniae 22F. Effect of 3-O-substitution in 1,2-cis α-d-galactofuranosylation†

Journal Name:RSC Advances
Research Products
-
CAS no.: 16881-33-7
-
CAS no.: 11016-71-0
-
CAS no.: 140632-19-5









